3-Bromo-4,5-dimethoxybenzoyl chloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4,5-dimethoxybenzoyl chloride typically involves the bromination of 4,5-dimethoxybenzoic acid followed by chlorination. The reaction conditions often include the use of bromine and thionyl chloride as reagents, with the reactions carried out under controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination and chlorination processes similar to those used in laboratory synthesis. These processes are optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4,5-dimethoxybenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Addition Reactions: It can undergo addition reactions with compounds like 4,4-dimethyl-2-pentyne in the presence of aluminum chloride.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines and alcohols, with reactions typically carried out in polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Addition Reactions: Reagents like aluminum chloride are used to facilitate the addition reactions.
Major Products Formed:
Substitution Reactions: The major products are typically substituted benzoyl derivatives.
Addition Reactions: The products depend on the specific reactants used but generally involve the formation of complex organic molecules.
Scientific Research Applications
3-Bromo-4,5-dimethoxybenzoyl chloride is used extensively in scientific research, particularly in:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme interactions and protein modifications.
Medicine: Research involving this compound includes the development of potential therapeutic agents.
Industry: It is used in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of 3-Bromo-4,5-dimethoxybenzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of acylated products. This reactivity is utilized in various biochemical assays to study enzyme functions and protein interactions .
Comparison with Similar Compounds
- 3,5-Dimethoxybenzoyl chloride
- 3,4-Dimethoxybenzyl chloride
- 3,5-Dimethoxybenzyl chloride
Comparison:
- 3,5-Dimethoxybenzoyl chloride: Similar in structure but lacks the bromine atom, making it less reactive in certain substitution reactions .
- 3,4-Dimethoxybenzyl chloride: Differing in the position of methoxy groups and the presence of a benzyl group instead of a benzoyl group, leading to different reactivity patterns .
- 3,5-Dimethoxybenzyl chloride: Similar to 3,4-Dimethoxybenzyl chloride but with methoxy groups at different positions, affecting its chemical behavior .
3-Bromo-4,5-dimethoxybenzoyl chloride stands out due to the presence of both bromine and methoxy groups, which confer unique reactivity and make it valuable in specific synthetic applications .
Properties
IUPAC Name |
3-bromo-4,5-dimethoxybenzoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO3/c1-13-7-4-5(9(11)12)3-6(10)8(7)14-2/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGVJKUDUKULDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=O)Cl)Br)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.51 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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